Enhanced Lipophilicity (LogP) Compared to Unsubstituted Biphenyl-3-carboxylic Acid
2'-Bromo-6'-methylbiphenyl-3-carboxylic acid exhibits a significantly higher LogP value compared to the unsubstituted parent compound, biphenyl-3-carboxylic acid. This increased lipophilicity is directly attributable to the presence of the bromine and methyl substituents [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.12 (ChemSrc) / XLogP3 = 4.1 (PubChem) |
| Comparator Or Baseline | Biphenyl-3-carboxylic acid: LogP = 3.27 (Kuujia) / 3.84 (ChemSrc) |
| Quantified Difference | Difference of 0.85 LogP units (using ChemSrc 4.12 vs. 3.27); or 0.28 LogP units (using 4.12 vs. 3.84). |
| Conditions | Computed values from chemical databases (XLogP3 algorithm for PubChem; ChemSrc/ACD/Labs algorithm for other sources). |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability and potential for enhanced bioavailability or CNS penetration in drug discovery programs, making this derivative a valuable candidate when increased hydrophobicity is desired.
- [1] ChemSrc. (2024). 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-69-1). View Source
- [2] Kuujia. (2024). 1,1'-biphenyl-3-carboxylic acid (CAS 716-76-7). View Source
